molecular formula C17H13BrN2O2 B5492057 N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide

N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide

Cat. No. B5492057
M. Wt: 357.2 g/mol
InChI Key: POLLZJPRTCPLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide (abbreviated as BrPyMN) is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide involves its interaction with specific proteins in cells. N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to bind to the protein Hsp90, which is involved in regulating the activity of other proteins in the cell. By binding to Hsp90, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide disrupts the function of downstream proteins that are critical for cell growth and survival.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide inhibits the activity of proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. In neurons, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to modulate the release of neurotransmitters, leading to changes in synaptic transmission. N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has also been shown to have anti-inflammatory effects in cells, which may be relevant for its potential applications in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide is its specificity for Hsp90, which makes it a useful tool for studying the function of this protein in cells. However, one limitation of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide. One direction is the development of more potent analogs of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide for use in cancer research and drug discovery. Another direction is the study of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide in animal models to better understand its potential therapeutic effects in vivo. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide in cells.

Synthesis Methods

N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-nitropyridine with 1-naphthylamine, followed by reduction and methylation steps. The resulting compound is then purified through column chromatography to obtain N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide in its pure form.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been studied for its potential role in modulating neurotransmitter release and synaptic transmission. In drug discovery, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-1-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-16-13-5-3-2-4-11(13)6-8-14(16)17(21)20-15-9-7-12(18)10-19-15/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLLZJPRTCPLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-bromopyridin-2-yl)-1-methoxynaphthalene-2-carboxamide

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